molecular formula C23H25NO5 B2852306 1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705881-51-1

1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2852306
CAS No.: 1705881-51-1
M. Wt: 395.455
InChI Key: VAOZCXNSJMPEKP-UHFFFAOYSA-N
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Description

1’-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Biochemical Analysis

Cellular Effects

Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran derivatives have been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 1’-(3,4-diethoxybenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one are not well-understood. It’s known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the formation of the isobenzofuran ring followed by the introduction of the piperidine moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1’-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the desired substitution, but can include the use of halogens or nucleophiles under specific conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

1’-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1’-(3,4-dimethoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one
  • 1’-(3,4-dihydroxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one

Uniqueness

1’-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific functional groups and spiro structure, which confer distinct chemical and physical properties

Properties

IUPAC Name

1'-(3,4-diethoxybenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-3-27-19-10-9-16(15-20(19)28-4-2)21(25)24-13-11-23(12-14-24)18-8-6-5-7-17(18)22(26)29-23/h5-10,15H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZCXNSJMPEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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